molecular formula C23H18N2O B5756981 2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide

Cat. No.: B5756981
M. Wt: 338.4 g/mol
InChI Key: UKHGBTXRFXMVLG-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a phenyl group, and a 4-methylphenyl group. It is known for its unique photophysical properties and has been extensively studied for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide can be achieved through several methods, including the Pfitzinger reaction, Skraup quinoline synthesis, and Friedlander synthesis. The Pfitzinger reaction involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The Skraup quinoline synthesis and Friedlander synthesis involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives with additional functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe to detect and measure specific molecules or ions in chemical systems.

    Biology: The compound’s photophysical properties make it useful in biological imaging and diagnostics.

    Industry: The compound is used in the development of materials with specific optical properties, such as sensors and light-emitting devices.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s photophysical properties allow it to interact with specific molecules, leading to changes in fluorescence that can be measured and analyzed. This interaction is often used in imaging and diagnostic applications to detect the presence of specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole derivatives: These compounds have similar structural features and are used for their antimicrobial and anti-inflammatory activities.

    (4-nitrophenyl)sulfonyltryptophan: This compound is another example of a heterocyclic organic compound with unique properties and applications.

Uniqueness

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide is unique due to its specific combination of a quinoline core, phenyl group, and 4-methylphenyl group. This structure imparts distinct photophysical properties that make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

2-(4-methylphenyl)-N-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-16-11-13-17(14-12-16)22-15-20(19-9-5-6-10-21(19)25-22)23(26)24-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHGBTXRFXMVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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